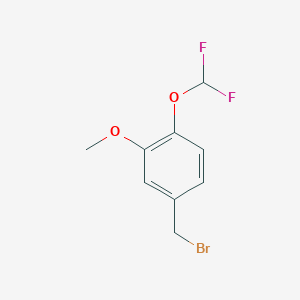

4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene

Description

4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene (C₉H₉BrF₂O₂) is a brominated aromatic compound characterized by a bromomethyl (-CH₂Br) group at position 4, a difluoromethoxy (-OCF₂H) group at position 1, and a methoxy (-OCH₃) group at position 2 of the benzene ring. Its SMILES notation is COC₁=C(C=CC(=C₁)CBr)OC(F)F, and the InChIKey is CEEHMLARGLIAER-UHFFFAOYSA-N . The compound has a molecular weight of 267.07 g/mol and is used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural features, including electron-withdrawing difluoromethoxy and bromomethyl groups, make it reactive in nucleophilic substitutions and cross-coupling reactions .

Properties

IUPAC Name |

4-(bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O2/c1-13-8-4-6(5-10)2-3-7(8)14-9(11)12/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEHMLARGLIAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853771-74-1 | |

| Record name | 4-(bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene typically involves the bromination of a suitable precursor, such as 1-(difluoromethoxy)-2-methoxybenzene. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 4-(methyl)-1-(difluoromethoxy)-2-methoxybenzene.

Scientific Research Applications

4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The difluoromethoxy and methoxy groups can influence the reactivity and stability of the compound through electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Reactivity

The following table compares 4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene with analogous brominated aromatic compounds:

Key Research Findings

Reactivity of Bromomethyl Group: The bromomethyl group in 4-(Bromomethyl)-1-(difluoromethoxy)-2-methoxybenzene undergoes smooth nucleophilic substitution with sodium azide to yield azidomethyl derivatives, a reaction also observed in its dichlorophenoxy analog . In contrast, 1-Dibromomethyl-4-methoxy-2-nitrobenzene participates in halogen bonding (Br···Br interactions) in its crystal structure, which stabilizes the lattice but reduces solubility in nonpolar solvents .

Electronic Effects :

- The difluoromethoxy group (-OCF₂H) in the target compound is less electron-withdrawing than the trifluoromethoxy group (-OCF₃) in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene, leading to differences in electrophilic aromatic substitution rates .

Steric and Functional Group Influence :

- The absence of a methoxy group in 4-(Difluoromethoxy)benzyl bromide (CAS 3447-53-8) reduces steric hindrance, making it more reactive in alkylation reactions compared to the target compound .

- The benzyloxy group in 4-Benzyloxy-2-bromo-1-methoxybenzene introduces bulkiness, requiring deprotection steps for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.